molecular formula C10H18Cl2N4O B2828091 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride CAS No. 2034613-76-6

2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride

Cat. No.: B2828091
CAS No.: 2034613-76-6
M. Wt: 281.18
InChI Key: ITQMFTHGUKRTOF-UHFFFAOYSA-N
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Description

2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopiperidine with 6-methylpyrimidin-4(3H)-one in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Research: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-7-6-9(15)13-10(12-7)14-4-2-8(11)3-5-14;;/h6,8H,2-5,11H2,1H3,(H,12,13,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQMFTHGUKRTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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